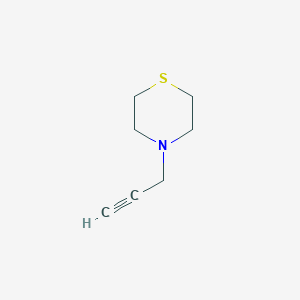
4-(Prop-2-yn-1-yl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-yl)thiomorpholine is a chemical compound with the molecular formula C7H11NS . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine involves a copper(I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides, sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine . This method was independently pioneered by Fokin et al. in 2004 through dramatic modification of the Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 4-(Prop-2-yn-1-yl)thiomorpholine consists of a thiomorpholine ring with a prop-2-yn-1-yl group attached .Chemical Reactions Analysis
4-(Prop-2-yn-1-yl)thiomorpholine is used in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles via copper(I)-catalyzed one-pot [3+2] cycloaddition . This reaction involves the cycloaddition of alkyl halides and sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Prop-2-yn-1-yl)thiomorpholine are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of novel 1,4-disubstituted 1,2,3-triazoles involving 4-(Prop-2-yn-1-yl)thiomorpholine has been investigated . These compounds were evaluated for their antimicrobial activity. Notably, compounds 4a, 4b, 4c, 4g, 5a, and 5j demonstrated excellent antibacterial activity against various strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis. Their efficacy surpassed that of standard drugs like penicillin and streptomycin.
Drug Design and Development
The 1,2,3-triazole moiety, found in compounds like tazobactam , cefatrizine , and carboxyamido-triazole (CAI) , has diverse pharmacological activities . Researchers explore derivatives of 4-(Prop-2-yn-1-yl)thiomorpholine as potential drug candidates. These compounds may exhibit anti-HIV, antimicrobial, anticancer, anti-inflammatory, and kinase-3β inhibitory properties.
Polymerization Kinetics
4-(Prop-2-yn-1-yl)thiomorpholine: derivatives have been studied in polymerization kinetics. Initiators containing protecting groups at reactive propargylic and terminal acetylenic sites were investigated . Understanding these kinetics contributes to materials science and polymer engineering.
Catalysis and Organic Synthesis
The alkyne functionality in 4-(Prop-2-yn-1-yl)thiomorpholine makes it useful in copper-catalyzed reactions. Researchers employ it for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles . This method offers regioselective access to diverse triazole derivatives.
Fluorescent Probes and Imaging Agents
Given the structural features of 4-(Prop-2-yn-1-yl)thiomorpholine , it could serve as a scaffold for designing fluorescent probes or imaging agents. Triazole-containing molecules often exhibit interesting fluorescence properties .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a unique chemical used in early discovery research
Mode of Action
Some studies suggest that it may be involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition . More research is required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is believed to be involved in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles . The downstream effects of these pathways are yet to be determined.
Result of Action
Some studies suggest that compounds similar to 4-(Prop-2-yn-1-yl)thiomorpholine have shown excellent antibacterial activity against certain bacterial strains .
Propriétés
IUPAC Name |
4-prop-2-ynylthiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQMPJMYZMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

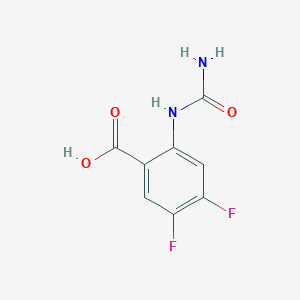
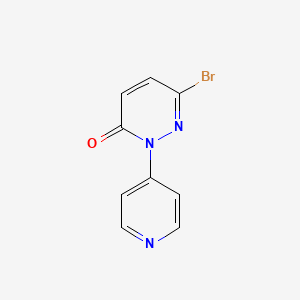
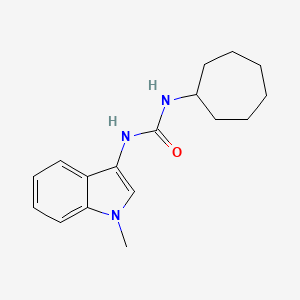
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)
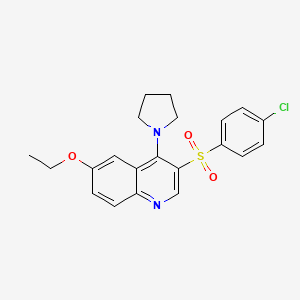
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)
![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)
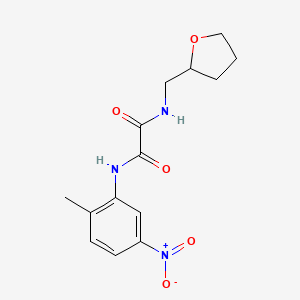
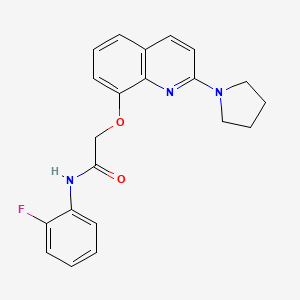
![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2371377.png)